molecular formula C21H25N7OS2 B8672438 8-Benzylthio-4-(1-oxidothiomorpholino)-2-piperazino-pyrimido(5,4-d)pyrimidine CAS No. 77749-76-9

8-Benzylthio-4-(1-oxidothiomorpholino)-2-piperazino-pyrimido(5,4-d)pyrimidine

Cat. No. B8672438
CAS No.: 77749-76-9
M. Wt: 455.6 g/mol
InChI Key: JPLIANZOBQSKQR-UHFFFAOYSA-N
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Procedure details

Name
O=S1CCN(c2nc(Cl)nc3c(SCc4ccccc4)ncnc23)CC1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[S:8][c:9]1[n:10][cH:11][n:12][c:13]2[c:14]1[n:15][c:16]([Cl:26])[n:17][c:18]2[N:19]1[CH2:20][CH2:21][S:22](=[O:25])[CH2:23][CH2:24]1.[CH2:27]1[CH2:28][NH:29][CH2:30][CH2:31][NH:32]1>>[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[S:8][c:9]1[n:10][cH:11][n:12][c:13]2[c:14]1[n:15][c:16]([N:29]1[CH2:28][CH2:27][NH:32][CH2:31][CH2:30]1)[n:17][c:18]2[N:19]1[CH2:20][CH2:21][S:22](=[O:25])[CH2:23][CH2:24]1

Inputs

Step One
Name
O=S1CCN(c2nc(Cl)nc3c(SCc4ccccc4)ncnc23)CC1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=S1CCN(c2nc(Cl)nc3c(SCc4ccccc4)ncnc23)CC1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
C1CNCCN1

Outcomes

Product
Name
Type
product
Smiles
O=S1CCN(c2nc(N3CCNCC3)nc3c(SCc4ccccc4)ncnc23)CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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